Imatinib-d8 is a deuterated analog of imatinib, a tyrosine kinase inhibitor. It serves primarily as an internal standard in analytical chemistry, specifically in mass spectrometry-based methods for quantifying imatinib in biological samples like plasma or serum [, , , ]. The use of deuterated analogs like imatinib-d8 is advantageous due to their near-identical chemical behavior to the target analyte, ensuring accurate assessment of recovery and matrix effects during sample preparation [].
Imatinib-d8 is classified under the category of tyrosine kinase inhibitors. It is particularly effective against the BCR-ABL fusion protein associated with chronic myeloid leukemia and gastrointestinal stromal tumors. The source of imatinib-d8 can be traced back to the synthetic modifications made to imatinib, which is derived from 2-phenylaminopyrimidine derivatives. This modification allows for improved tracking in pharmacokinetic studies and enhances the understanding of drug metabolism without altering the therapeutic efficacy significantly .
The synthesis of imatinib-d8 involves several chemical reactions that incorporate deuterium into the imatinib structure. The general approach includes:
Specific parameters such as reaction time, temperature, and concentration are crucial for optimizing yields and ensuring the integrity of the deuterated compound .
Imatinib-d8 retains the core structure of imatinib, characterized by its 2-phenylaminopyrimidine backbone. The molecular formula for imatinib-d8 is C22H19D8N3O2S, indicating that eight hydrogen atoms have been replaced by deuterium.
Imatinib-d8 participates in similar chemical reactions as its parent compound. Key reactions include:
The mechanism of action for imatinib-d8 mirrors that of imatinib. It functions primarily as a selective inhibitor of the BCR-ABL tyrosine kinase:
Imatinib-d8 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 392.6 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Similar to imatinib |
Stability | Enhanced due to deuteration |
Imatinib-d8 has significant applications in both clinical and research settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2